molecular formula C28H22N4O5S2 B2457132 N-(3,5-dimethylphenyl)-2-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide CAS No. 866589-37-9

N-(3,5-dimethylphenyl)-2-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B2457132
CAS No.: 866589-37-9
M. Wt: 558.63
InChI Key: UWHOWFVJHCCJEA-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide is a useful research compound. Its molecular formula is C28H22N4O5S2 and its molecular weight is 558.63. The purity is usually 95%.
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Scientific Research Applications

Novel Heterocyclic Compounds Synthesis

Research has focused on synthesizing novel heterocyclic compounds that have shown promise in antimicrobial and antitumor activities. For example, the synthesis of new derivatives from coumarin and their evaluation as potential antiproliferative agents indicate the significance of such molecules in developing cancer treatments (Gomha, Zaki, & Abdelhamid, 2015). Similarly, compounds with the pyrazolo[1,5-a]pyrimidine scaffold have been investigated for their cytotoxic effects against Ehrlich Ascites Carcinoma cells, showcasing the importance of these molecules in medicinal chemistry and drug discovery (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Antifungal Applications

The development of new heterocyclic compounds incorporating a sulfamoyl moiety demonstrates the broad interest in finding effective antimicrobial agents. These studies illustrate the potential of such molecules in combating microbial and fungal infections, contributing to the search for new therapeutic options (Darwish, 2014). Additionally, the exploration of pyridothienopyrimidines and pyridothienotriazines for their antimicrobial activities further emphasizes the significance of these compounds in addressing the growing concern over antimicrobial resistance (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Chemical Synthesis and Characterization

The field of chemical synthesis often investigates the preparation of complex molecules like N-(3,5-dimethylphenyl)-2-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide. These efforts are crucial for the development of new materials and chemical entities with potential applications in various industries, including pharmaceuticals, agrochemicals, and materials science. For instance, the synthesis of new pyrido[4″,3″:4″,5″]thieno[2″,3″:4,5]pyrimido[2,1-b][1,3,4]thiadiazine derivatives showcases the innovative approaches to creating molecules with complex architectures and potentially unique properties (Ahmed, 2002).

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-12-(8-methoxy-2-oxochromen-3-yl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N4O5S2/c1-13-8-14(2)10-17(9-13)29-24(33)23-15(3)21-25(39-23)30-28-32(26(21)34)31-19(12-38-28)18-11-16-6-5-7-20(36-4)22(16)37-27(18)35/h5-11H,12H2,1-4H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHOWFVJHCCJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(C3=C(S2)N=C4N(C3=O)N=C(CS4)C5=CC6=C(C(=CC=C6)OC)OC5=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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